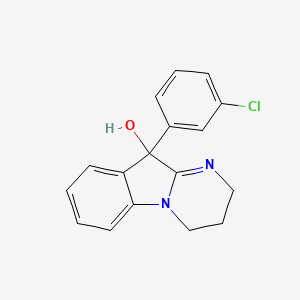
Ciclazindol
Overview
Description
Ciclazindol is a tetracyclic compound that was developed in the mid to late 1970s as an antidepressant and anorectic drug. It acts primarily as a norepinephrine reuptake inhibitor and to a lesser extent as a dopamine reuptake inhibitor . Despite its promising pharmacological profile, it was never marketed .
Preparation Methods
The synthesis of ciclazindol involves the formation of a tetracyclic structure with a chlorophenyl group. The specific synthetic routes and reaction conditions are not widely documented in the public domain. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the pyrimidoindole core .
Chemical Reactions Analysis
Ciclazindol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with different reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Ciclazindol exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant and anorectic effects. Additionally, this compound may inhibit sodium and potassium channels, further influencing its pharmacological profile .
Comparison with Similar Compounds
Ciclazindol is similar to other tetracyclic antidepressants such as mazindol and setazindol. it is unique in its specific reuptake inhibition profile and its additional effects on sodium and potassium channels . Unlike some other tetracyclic compounds, this compound does not affect serotonin reuptake or various receptor systems, making it distinct in its pharmacological actions .
Similar Compounds
Mazindol: Another tetracyclic compound with anorectic and antidepressant properties.
Setazindol: Similar in structure and function but with different pharmacological profiles.
Viloxazine: A bicyclic compound with antidepressant effects, though structurally different from this compound.
Properties
CAS No. |
37751-39-6 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol |
InChI |
InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2 |
InChI Key |
VKQDZNZTPGLGFD-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
37647-52-2 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
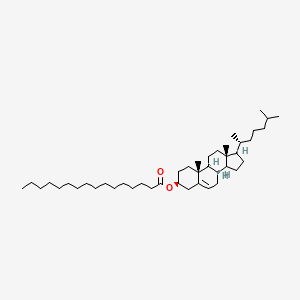
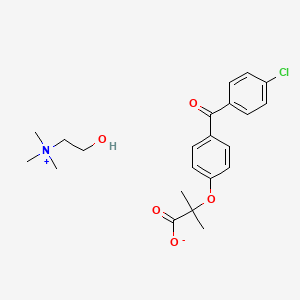
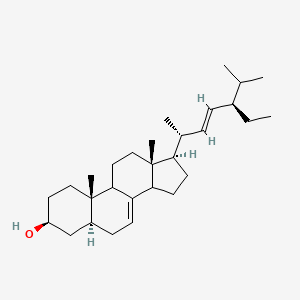
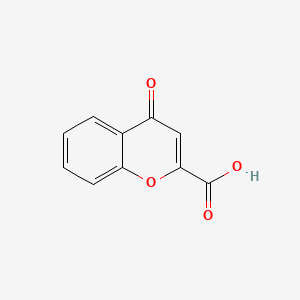
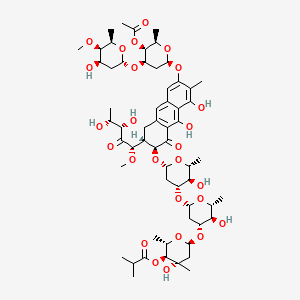
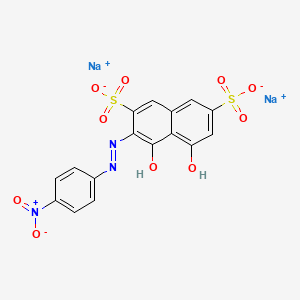
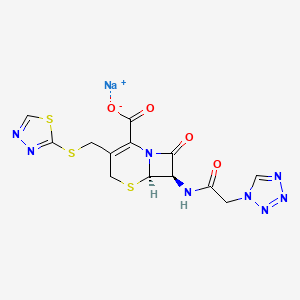
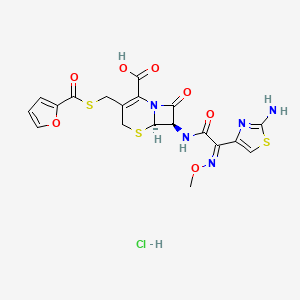
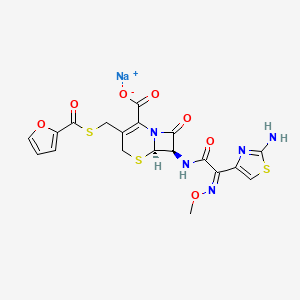
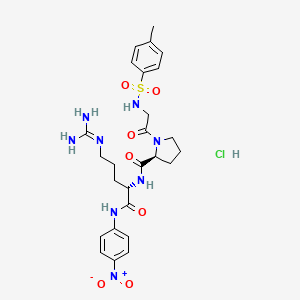


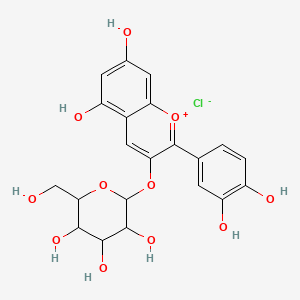
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
